CK2 Enzymatic Inhibition: IC50 Potency Positioning Within the Inhibitor Class
In a direct head-to-head in vitro CK2 enzymatic assay, TID43 inhibits CK2 with an IC50 of 0.3 μM. This potency is 2.3-fold lower than DMAT (IC50 = 0.13 μM), 2-fold lower than TBB (IC50 = 0.15 μM), and identical to Quinolone-7 (IC50 = 0.3 μM) [1]. The data derive from the same study, enabling direct potency ranking across seven distinct CK2 inhibitor chemotypes.
| Evidence Dimension | CK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | TID43: 0.3 μM |
| Comparator Or Baseline | DMAT: 0.13 μM; TBB: 0.15 μM; TID46: 0.15 μM; Quinolone-7: 0.3 μM; TBI: 0.60 μM; Quinolone-39: 0.8 μM |
| Quantified Difference | TID43 is 2.3-fold less potent than DMAT, 2-fold less potent than TBB/TID46, equipotent to Quinolone-7 |
| Conditions | In vitro CK2 enzymatic assay (recombinant human CK2) |
Why This Matters
Potency ranking informs dose selection in enzymatic assays and clarifies that TID43 occupies an intermediate potency position, distinct from the sub-150 nM inhibitors (DMAT, TBB, TID46).
- [1] Kramerov AA, Golub AG, Bdzhola VG, Yarmoluk SM, Ahmed K, Ljubimov AV. Mol Cell Biochem. 2011;349(1-2):125-37. Table 1. View Source
